3-hydroxy-5-(4-nitrophenyl)-1-phenyl-4-(thien-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrrole and thiophene ring system. Its systematic name is quite a mouthful, so let’s break it down:
3-hydroxy: Indicates the presence of a hydroxyl group (OH) at position 3.
5-(4-nitrophenyl): Refers to a nitro group (NO₂) attached to the phenyl ring at position 5.
1-phenyl: The phenyl group (C₆H₅) is attached at position 1.
4-(thien-2-ylcarbonyl): The thien-2-ylcarbonyl group (C₄H₃SCO) is attached at position 4.
1,5-dihydro-2H-pyrrol-2-one: The core structure is a dihydro-2H-pyrrol-2-one ring.
- This compound exhibits interesting chemical properties due to its diverse functional groups.
Preparation Methods
- One synthetic route involves an organocatalyzed domino Michael–aldol reaction. Enals (α,β-unsaturated aldehydes) react with α,α′-diaryl-substituted acetones, catalyzed by (S)-1-(2-pyrrolidinylmethyl) pyrrolidine. This process yields enantioenriched 2,5,6-trisubstituted-3-hydroxycyclohexanones .
- Industrial production methods may vary, but this route provides a starting point.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and applications in asymmetric synthesis.
Biology: Explore its interactions with biomolecules (enzymes, receptors).
Medicine: Assess its potential as a drug lead or scaffold.
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets (enzymes, receptors) via hydrogen bonding, π-stacking, or covalent bonds.
- Pathways involved may include metabolic pathways or signal transduction cascades.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the nitrophenyl group, thien-2-ylcarbonyl moiety).
Similar Compounds: Explore related pyrrole-based structures (e.g., other 3-hydroxycyclohexanones, pyrrolones).
Properties
Molecular Formula |
C21H14N2O5S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-nitrophenyl)-1-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H14N2O5S/c24-19(16-7-4-12-29-16)17-18(13-8-10-15(11-9-13)23(27)28)22(21(26)20(17)25)14-5-2-1-3-6-14/h1-12,18,25H |
InChI Key |
LSOCVAWBDBXJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.